molecular formula C13H18ClFN2O2 B5537899 (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol

Cat. No. B5537899
M. Wt: 288.74 g/mol
InChI Key: ICXHMWFKKMDFTG-VXGBXAGGSA-N
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Description

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action and exhibits promising results in preclinical studies.

Scientific Research Applications

Asymmetric Syntheses

Asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones have been developed, demonstrating the application of (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol in the synthesis of complex molecular structures. This methodology was employed in the asymmetric synthesis of the gastroprokinetic agent cisapride, showcasing the chemical's utility in creating pharmacologically active compounds with significant yields and diastereoselectivity (S. Davies et al., 2012).

Nucleophilic Ring-Opening Reactions

The compound has been used in studying the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with a series of aliphatic and aromatic amines. This research highlighted the regioselective formation of 3-amino-piperidin-4-ols and trans-4-amino-piperidin-3-ols, offering insights into the synthesis of high-potency ligands for neurotransmitter transporters (M. Scheunemann et al., 2011).

Radiosynthesis for Imaging

A new radioiodinated ligand for serotonin-5HT2-receptors was synthesized for potential use in γ-emission tomography, highlighting the application of the chemical in developing diagnostic tools for neurological disorders. This compound showed high affinity and selectivity for 5HT2-receptors in vitro, with promising results for in vivo imaging of serotonin receptors (J. Mertens et al., 1994).

Synthesis of Protected Glycosyl Donors

The chemical's application extends to the synthesis of protected glycosyl donors in carbohydrate chemistry. A specific study demonstrated the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor for protection of hydroxyl groups, showcasing the compound's utility in the selective synthesis of complex sugar molecules (S. Spjut et al., 2010).

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. One study synthesized a derivative that exhibited favorable antimicrobial activities against both bacterial and fungal strains. This research provides a foundation for the development of new antimicrobial agents based on the structural framework of (3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol (Rawda M. Okasha et al., 2022).

properties

IUPAC Name

(3R,4R)-4-amino-1-[(3-chloro-5-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O2/c1-19-13-9(14)4-8(5-10(13)15)6-17-3-2-11(16)12(18)7-17/h4-5,11-12,18H,2-3,6-7,16H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXHMWFKKMDFTG-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CN2CCC(C(C2)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)CN2CC[C@H]([C@@H](C2)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-4-amino-1-(3-chloro-5-fluoro-4-methoxybenzyl)piperidin-3-ol

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